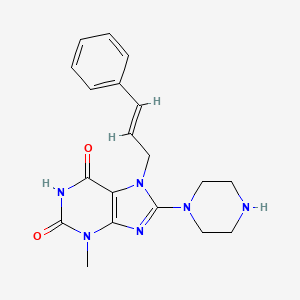

7-cinnamyl-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

3-methyl-7-[(E)-3-phenylprop-2-enyl]-8-piperazin-1-ylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O2/c1-23-16-15(17(26)22-19(23)27)25(11-5-8-14-6-3-2-4-7-14)18(21-16)24-12-9-20-10-13-24/h2-8,20H,9-13H2,1H3,(H,22,26,27)/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDRDADRPBBASE-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCNCC3)CC=CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCNCC3)C/C=C/C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-cinnamyl-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Purine Core: Starting from basic precursors like guanine or adenine, the purine core can be synthesized through cyclization reactions.

Introduction of the Cinnamyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where cinnamyl chloride reacts with the purine core in the presence of a Lewis acid catalyst.

Attachment of the Piperazine Moiety: This step involves the nucleophilic substitution reaction where piperazine reacts with a suitable leaving group on the purine core.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cinnamyl group, leading to the formation of cinnamaldehyde or cinnamic acid derivatives.

Reduction: Reduction reactions can convert the cinnamyl group to a phenylpropyl group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation Products: Cinnamaldehyde, cinnamic acid.

Reduction Products: Phenylpropyl derivatives.

Substitution Products: Various alkylated or acylated piperazine derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new purine derivatives with potential biological activity.

Biology

In biological research, purine derivatives are often studied for their role in cellular processes, including DNA and RNA synthesis.

Medicine

Purine analogs are widely used in medicinal chemistry for the development of antiviral, anticancer, and anti-inflammatory drugs. This compound might be investigated for similar therapeutic potentials.

Industry

In the industrial sector, purine derivatives can be used in the manufacture of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of “7-cinnamyl-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione” would depend on its specific biological target. Generally, purine derivatives can interact with enzymes involved in nucleotide metabolism, inhibit DNA or RNA polymerases, or modulate receptor activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Purine-dione derivatives share a common core structure but exhibit functional diversity based on substitutions at positions 1, 3, 7, and 8. Below is a systematic comparison of the target compound with structurally related analogs:

Substituent Analysis at Position 7

The substituent at position 7 significantly influences lipophilicity, steric bulk, and target affinity:

- 7-Cinnamyl (Target Compound) : The unsaturated cinnamyl group (C₆H₅-CH₂-CH=CH₂) enhances lipophilicity (logP ≈ 2.5–3.0) and may improve membrane permeability compared to alkyl chains. Its aromaticity could facilitate interactions with hydrophobic binding pockets .

- 7-(3,4-Dichlorobenzyl) (BH58195) : The electron-withdrawing chlorine atoms increase molecular polarity (MW: 423.30 g/mol) and may enhance receptor binding specificity for targets like GPCRs or kinases .

Substituent Analysis at Position 8

The piperazine moiety at position 8 is a common feature, but modifications alter pharmacokinetics:

- Piperazin-1-yl (Target Compound) : The unmodified piperazine offers basicity (pKa ~9.5) and solubility in acidic environments, favoring oral bioavailability .

- 4-(2-Hydroxyethyl)piperazin-1-yl () : The hydroxyethyl group enhances hydrophilicity (MW: 294.31 g/mol), improving aqueous solubility for parenteral formulations .

Data Table: Key Structural and Pharmacological Comparisons

Research Findings and Implications

Position 7 Modifications : Bulky aromatic groups (e.g., cinnamyl, dichlorobenzyl) may enhance target affinity but reduce solubility. Smaller alkyl chains (e.g., ethyl) prioritize metabolic stability .

Position 8 Piperazine Derivatives : Unmodified piperazine balances solubility and bioavailability, while hydroxyethyl or methyl groups fine-tune pharmacokinetics .

Therapeutic Potential: The target compound’s cinnamyl group positions it as a candidate for oncology or inflammation research, leveraging its aromatic interactions.

Biological Activity

7-Cinnamyl-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This purine derivative exhibits various biological activities that have been explored in recent research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 491.0 g/mol. The compound features a purine core with a piperazine moiety and a cinnamyl side chain, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 491.0 g/mol |

| CAS Number | 898428-29-0 |

1. Antidiabetic Properties

Recent studies have highlighted the compound's potential as an inhibitor of Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. In vitro assays demonstrated that this compound exhibited significant DPP-4 inhibition compared to existing drugs like sitagliptin and vildagliptin. The selectivity for DPP-4 over other enzymes suggests a favorable pharmacological profile for managing type 2 diabetes mellitus .

2. Anticancer Activity

The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies indicated that it could induce apoptosis in various cancer cell lines through the activation of caspase pathways. The mechanism involves the modulation of signaling pathways associated with cell survival and death, making it a candidate for further investigation in cancer therapy .

3. Neuroprotective Effects

Research has also suggested neuroprotective properties attributed to the compound's ability to inhibit oxidative stress and inflammation in neuronal cells. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative damage plays a critical role .

Case Study 1: DPP-4 Inhibition

In a controlled study involving diabetic rat models, administration of this compound resulted in improved glucose tolerance and reduced HbA1c levels over a four-week period. The results indicated that the compound not only inhibited DPP-4 effectively but also enhanced insulin sensitivity through glucagon-like peptide-1 (GLP-1) modulation .

Case Study 2: Anticancer Activity

A study evaluating the anticancer effects of the compound on human breast cancer cell lines (MCF-7) revealed that treatment led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment with the compound, suggesting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.